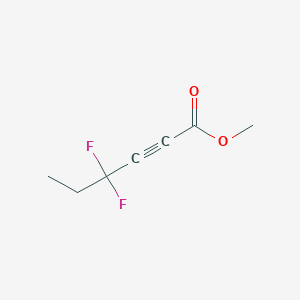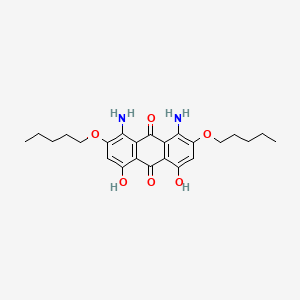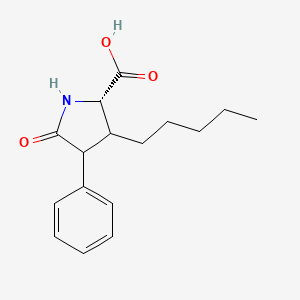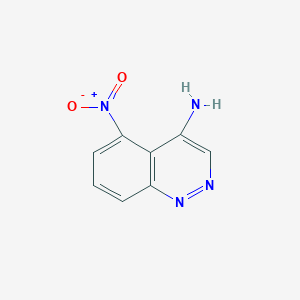
Methyl 4,4-difluoro-2-hexynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4-difluoro-2-hexynoate: is an organic compound with the molecular formula C7H8F2O2 It is characterized by the presence of a difluoromethyl group and an ester functional group attached to a hexynoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,4-difluoro-2-hexynoate can be synthesized through various methods. One common approach involves the reaction of 4,4-difluoro-2-butyne with methanol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4-difluoro-2-hexynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4,4-difluoro-2-hexynoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4,4-difluoro-2-hexynoate involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester functional group also plays a role in its chemical behavior and interactions within biological systems .
Comparison with Similar Compounds
- Methyl 4,4-difluoro-2-butynoate
- Ethyl 4,4-difluoro-2-hexynoate
- Methyl 4,4-difluoro-2-pentynoate
Comparison: Methyl 4,4-difluoro-2-hexynoate is unique due to its specific molecular structure, which imparts distinct chemical and physical propertiesFor instance, the presence of the difluoromethyl group can enhance its stability and influence its interactions with other molecules .
Properties
Molecular Formula |
C7H8F2O2 |
|---|---|
Molecular Weight |
162.13 g/mol |
IUPAC Name |
methyl 4,4-difluorohex-2-ynoate |
InChI |
InChI=1S/C7H8F2O2/c1-3-7(8,9)5-4-6(10)11-2/h3H2,1-2H3 |
InChI Key |
JYYHTEZPRRYDFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC(=O)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13148580.png)
![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)

![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)
![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)







